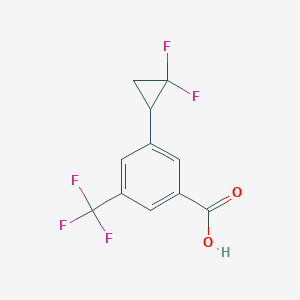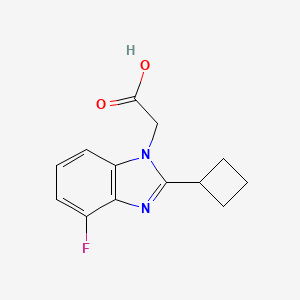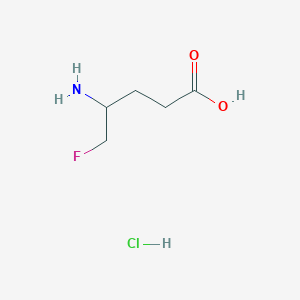
1-(3,4-Dimethoxyphenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(3,4-Dimethoxyphenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one” is a complex organic molecule. It likely contains a phenyl ring structure with methoxy (OCH3) groups attached at the 3rd and 4th positions, and a trihydroindolone structure .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and FT-IR spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . It’s likely that this compound could undergo reactions typical of phenyl rings, methoxy groups, and trihydroindolone structures.Scientific Research Applications
Reactivity and Synthesis Methodologies
- Reactivity of 3-Substituted Indolin-2-ones : Research explores the reactivity of compounds similar to 1-(3,4-Dimethoxyphenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one, emphasizing the synthesis of biindolyl derivatives through reactions with phosphoryl chloride or triflic anhydride, highlighting the versatility of these compounds in synthesizing complex molecular structures (Black, Ivory, & Kumar, 1996).
- Synthesis of Activated 3-Arylindoles : Demonstrates the synthesis of substituted 3-aryl-4,6-dimethoxyindoles from related α-anilinoacetophenones, showcasing the compound's role in facilitating the creation of biindolyl structures, which are significant in various chemical synthesis applications (Black et al., 1994).
Structural Analysis and Molecular Interactions
- Crystal Engineering of Supramolecular Assemblies : Studies on the supramolecular assemblies involving benzenetetracarboxylic acid and aza donor molecules provide insights into the crystal engineering applications of related compounds, suggesting potential applications in the design of new material structures (Arora & Pedireddi, 2003).
- Photochemical Electron-Transfer Reactions : Investigations into the photoexcited reactions of 1,1-diarylethylenes offer a glimpse into the photochemical properties and potential applications of similar compounds in developing light-responsive materials (Mattes & Farid, 1986).
Antioxidant Applications
- Enzymatic Modification for Antioxidant Synthesis : Research on the enzymatic modification of 2,6-dimethoxyphenol to produce dimers with high antioxidant capacity suggests the potential of related compounds in synthesizing bioactive compounds with enhanced antioxidant properties, relevant in pharmaceutical and nutraceutical applications (Adelakun et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research might focus on conducting clinical trials. If it has potential as a material for industrial use, future research might focus on improving its synthesis and studying its properties under various conditions .
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-11-7-15-14(16(20)8-11)9-12(2)19(15)13-5-6-17(21-3)18(10-13)22-4/h5-6,9-11H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWNZBUOWDKNHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CC(=C(C=C3)OC)OC)C)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-6-methoxyquinoline](/img/structure/B2931673.png)

![2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2931677.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2931679.png)
![5-Chloro-2-[4-(oxiran-2-ylmethoxy)phenoxy]pyridine](/img/structure/B2931680.png)



![1-(6-chloro-3-pyridazinyl)-N-(hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethyl)-4-piperidinecarboxamide](/img/structure/B2931686.png)
![1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-phenylphenyl)ethanone](/img/structure/B2931689.png)

![6-methyl-4-oxo-N-1,3-thiazol-2-yl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2931691.png)
![4-[3-(2-Fluorophenyl)propanoyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2931694.png)